molecular formula C18H20F3N3O2S B2415667 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1206984-82-8

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2415667
CAS No.: 1206984-82-8
M. Wt: 399.43
InChI Key: KRAJIXHRTSEUHT-UHFFFAOYSA-N
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Description

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a morpholine ring, a thiophene ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common route includes:

    Formation of the Morpholino Intermediate: The initial step involves the reaction of morpholine with a suitable halogenated precursor to form the morpholino intermediate.

    Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites, while the thiophene and trifluoromethylphenyl groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its binding properties and biological activity.

    1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethylphenyl group, which may alter its chemical reactivity and applications.

Uniqueness

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly enhance its lipophilicity, metabolic stability, and binding affinity to specific targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-4-1-2-5-14(13)23-17(25)22-12-15(16-6-3-11-27-16)24-7-9-26-10-8-24/h1-6,11,15H,7-10,12H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAJIXHRTSEUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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